molecular formula C17H18N4S B12022255 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 585559-70-2

4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12022255
CAS No.: 585559-70-2
M. Wt: 310.4 g/mol
InChI Key: GROAMAXNFJJXSK-UHFFFAOYSA-N
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Description

Properties

CAS No.

585559-70-2

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H18N4S/c1-3-21-16(15-7-9-18-10-8-15)19-20-17(21)22-12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3

InChI Key

GROAMAXNFJJXSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Cyclization of thiosemicarbazide precursors occurs via intramolecular nucleophilic attack, facilitated by microwave dielectric heating. Key parameters:

  • Temperature : 100–150°C (optimal: 130°C)

  • Solvent : Ethanol/water (4:1 v/v)

  • Catalyst : None required

Representative Procedure :

  • Charge a microwave vial with 4-pyridinecarboxaldehyde thiosemicarbazone (10 mmol), ethyl iodide (12 mmol), and K₂CO₃ (15 mmol) in 15 mL ethanol/water.

  • Irradiate at 130°C for 30 minutes under 300 W power.

  • Cool, filter, and recrystallize from ethyl acetate/hexane.

Yield : 74% (isolated)
Purity : >99% (HPLC)
Characterization :

  • ¹H NMR (CDCl₃): δ 8.94 (s, 1H, triazole-H), 7.85 (d, J=6.89 Hz, 1H, Py), 2.77 (s, 3H, Me).

  • LC-MS : m/z 311.4 [M+H]⁺ (calc. 310.4).

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Thioether Installation

Recent advances leverage click chemistry for efficient thioether coupling, as demonstrated in PMC11600039.

Synthetic Workflow

  • Propargylation : React 4-(4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyridine with propargyl bromide under basic conditions.

  • Azide Preparation : Convert 3-methylbenzylamine to the corresponding azide via diazotization.

  • Click Reaction : Combine alkyne and azide precursors with CuSO₄/Na ascorbate in DMF.

Optimized Conditions :

  • Temperature : 25°C (ambient)

  • Reaction Time : 2 hours

  • Catalyst Loading : 5 mol% CuSO₄

Yield : 83%
Advantages :

  • Atom-economical (≥95% atom efficiency)

  • Tolerance to oxygenated solvents

Crystallographic Validation and Structural Insights

Single-crystal X-ray diffraction (SCXRD) analysis confirms the triazole-thioether-pyridine architecture (Degruyter Brill, 2024).

Crystallographic Data :

  • Space Group : P 1

  • Unit Cell : a=8.9098(17) Å, b=9.422(2) Å, c=15.702(4) Å

  • Key Interactions :

    • N4–H···N7 hydrogen bond (2.89 Å)

    • π-π stacking between pyridine and triazole (3.45 Å interplanar distance)

Thermal Stability :

  • Decomposition Temperature : 218°C (TGA)

  • Melting Point : 151–152°C (DSC)

Chemical Reactions Analysis

Oxidation of the Thioether Group

The sulfur atom in the thioether (-S-) linkage undergoes oxidation under controlled conditions:

Reagent/ConditionsProductSelectivityYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)/CH<sub>3</sub>COOHSulfoxidePartial oxidation65–78%
m-CPBA (1.5 eq)/DCMSulfoneComplete oxidation82–90%

This reaction is critical for modulating biological activity, as sulfoxides/sulfones enhance polarity and metabolic stability compared to the parent thioether.

Alkylation Reactions

The triazole nitrogen and thiol groups participate in nucleophilic substitution reactions:

Example: Alkylation with bromoalkyl esters

  • Reagents: Ethyl-6-bromohexanoate, triethylamine, acetonitrile

  • Conditions: 80°C, 12 h

  • Product: Ester-functionalized derivatives (e.g., intermediates for hydroxamic acids)

  • Yield: 75–88%

Hydrolysis to Carboxylic Acids

Ester groups introduced via alkylation are hydrolyzed to carboxylic acids:

Reagent/ConditionsProductYieldApplication
LiOH (2 eq)/THF:H<sub>2</sub>O (3:1)Carboxylic acid90–95%Precursor for hydroxamic acid synthesis

Hydroxamic Acid Formation

Carboxylic acid intermediates react with hydroxylamine to form hydroxamic acid derivatives, a key step in developing HDAC inhibitors:

  • Reagents: N,N’-Carbonyldiimidazole (CDI), hydroxylamine hydrochloride

  • Conditions: RT, 4 h in acetonitrile

  • Yield: 60–72%

  • Key Interaction: Hydroxamic acid coordinates with Zn<sup>2+</sup> in enzyme active sites .

Cyclization Reactions

Microwave-assisted cyclization improves efficiency in triazole synthesis:

Starting MaterialConditionsProductYield
Thiosemicarbazide150°C, 20 min (microwave)1,2,4-Triazole-3-thiol88%

Metal Coordination

The triazole nitrogen and pyridine ring participate in metal coordination, relevant for catalytic or medicinal applications:

Metal IonBinding SiteApplicationReference
Zn<sup>2+</sup>Triazole N1, pyridine NEnzyme inhibition
Fe<sup>3+</sup>Triazole-thiol groupSensor development

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at specific positions:

  • Reagents: Chlorobenzene derivatives, K<sub>2</sub>CO<sub>3>

  • Conditions: DMF, 100°C

  • Product: Halogenated analogs with enhanced lipophilicity.

Metabolic Transformations

In vitro studies suggest hepatic metabolism via:

  • S-Oxidation: Dominant pathway (as above)

  • N-Dealkylation: Ethyl group removal (minor pathway) .

Stability Under Acidic/Basic Conditions

ConditionStabilityDegradation Pathway
pH < 3UnstableThioether cleavage
pH 7–9StableN/A
pH > 10Partial degradationTriazole ring hydrolysis

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity Trend
4-Methylbenzyl vs. 3-Methylbenzyl thioetherSimilar oxidation rates (<5% difference)
Ethyl vs. Methyl substitution on triazoleEthyl enhances steric hindrance, slowing alkylation

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds, including 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, exhibit notable antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Properties

Triazole derivatives are also recognized for their antioxidant capabilities. In vitro assays have indicated that these compounds can scavenge free radicals effectively, with some exhibiting antioxidant activities on par with standard antioxidants like ascorbic acid . This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory effects. Research indicates that triazole-based compounds can inhibit lipoxygenase (LOX), an enzyme associated with inflammatory processes. Such inhibition suggests the potential for these compounds in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied, with some compounds demonstrating the ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . The specific compound discussed may also contribute to this field, although more targeted studies are necessary to establish its efficacy.

Fungicidal Activity

Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit the sterol biosynthesis pathway in fungi. The compound 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine could serve as a lead compound for developing new fungicides that are effective against resistant fungal strains .

Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, enhancing crop yield and resilience against environmental stressors . This aspect positions them as valuable tools in sustainable agriculture.

Synthesis and Characterization

The synthesis of 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Study ReferenceApplication FocusKey Findings
AntimicrobialSignificant antibacterial activity against various strains; MIC values comparable to standard antibiotics.
Anti-inflammatoryInhibition of lipoxygenase; potential for treating inflammatory diseases.
AgriculturalPotential use as a fungicide; effective against resistant fungal strains; possible plant growth regulation properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Benzylthio Group

4-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • Key Difference : Methyl group on the benzyl ring at the para position instead of meta .
  • Similar molecular weight (310.419 g/mol) and formula (C₁₇H₁₈N₄S) as the target compound .
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r)
  • Key Difference : Methyl group at the ortho position of the benzyl ring and a phenyl substituent at position 4 of the triazole .
  • Higher melting point (173–174°C) compared to analogs, suggesting stronger intermolecular forces .

Substituent Variability on the Benzylthio Group

4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)
  • Key Difference : Fluorine atom replaces the methyl group at the meta position .
  • Impact :
    • Fluorine’s electronegativity may alter electronic distribution, enhancing dipole interactions with biological targets.
    • Lower melting point (146–148°C) compared to 5r, indicating reduced crystallinity .
4-(5-((4-Iodobenzyl)thio)-4-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine
  • Key Difference : Iodo substitution on benzyl and a thiophenemethyl group at position 4 of the triazole .
  • Impact :
    • The bulky iodine atom increases molecular weight and may reduce solubility.
    • High synthetic yield (95%) under optimized conditions .

Functional Group Modifications on the Triazole Core

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Key Difference : Acetamide side chain linked to the triazole-thio group .
  • Impact :
    • The acetamide enhances hydrophilicity, improving solubility in aqueous media (e.g., Drosophila Ringer solution) .
    • Demonstrated activity as an insect olfactory receptor (Orco) agonist, unlike the target compound .
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44)
  • Key Difference : Chlorine substituent on benzyl and a phenylethynyl group on pyridine .
  • Impact :
    • Chlorine’s electron-withdrawing effect may reduce triazole basicity.
    • Moderate synthetic yield (52%) with MPLC purification required .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

Compound Substituent (R) Melting Point (°C) Molecular Weight (g/mol) Key Feature
Target Compound 3-methylbenzylthio Not reported 310.42 Balanced lipophilicity
4-Methylbenzylthio analog 4-methylbenzylthio Not reported 310.42 Improved steric accessibility
5q (3-fluorobenzylthio) 3-fluorobenzylthio 146–148 311.35 Electronegative substituent
VUAA1 Acetamide-linked Not reported 409.50 Orco agonist activity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s analogs with halogen or nitro groups (e.g., 4-iodo or 3,5-dinitrobenzylthio) often require multi-step purification, whereas methyl or ethyl substituents are more straightforward .
  • Biological Activity : The presence of an acetamide group (as in VUAA1) correlates with insect receptor modulation, while simpler pyridine-linked triazoles may prioritize stability over bioactivity .
  • Thermal Stability : Higher melting points in ortho-substituted analogs (e.g., 5r) suggest stronger crystal lattice interactions, which could influence formulation strategies .

Biological Activity

The compound 4-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a novel heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structural properties, and pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4SC_{17}H_{18}N_{4}S, and its structure includes a pyridine ring substituted with a 1,2,4-triazole moiety. The presence of sulfur in the thioether group and ethyl substitution enhances its biological profile. The crystal structure reveals important geometric parameters that contribute to its activity (Table 1).

Table 1: Crystal Structure Parameters

ParameterValue
Space GroupP21/c
a (Å)18.264(2)
b (Å)11.6302(14)
c (Å)8.9289(10)
β (°)101.683(7)
Volume (ų)1857.3(4)

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound exhibited cytotoxic effects against several cancer cell lines including AGS (gastric cancer), MGC-803 (gastric carcinoma), and HCT-116 (colon cancer) with IC50 values ranging from 2.63 µM to 13.62 µM . This suggests that the compound may interfere with cellular proliferation mechanisms.

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly against species like Candida albicans. The compound's structure allows it to inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds similar to this triazole have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • DNA Binding : Nitrogen and sulfur-containing heterocycles have demonstrated the ability to bind DNA, potentially leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antimicrobial agents showing superior activity against resistant strains of bacteria.
  • Cytotoxicity Profiling : A series of in vitro assays confirmed that the compound had lower cytotoxicity towards normal cells while effectively targeting cancerous cells.

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

Reaction ComponentConditionsYield (%)Purity (%)Reference
1,2,4-Triazole-3-thioneNaOH, MeOH, 3-methylbenzyl bromide8599.8
Microwave-assisted alkylation150 W, 100°C, 20 min9599.5

Q. Table 2. Biological Activity of Structural Analogs

CompoundTarget ActivityIC₅₀ (μM)Mechanism InsightsReference
JW74 (β-catenin inhibitor)Anticancer (HCT-116)0.5Stabilizes β-catenin/TCF4
Compound 18 (Antimycobacterial)Mycobacterium tuberculosis2.1Inhibits cell wall synthesis

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